REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].[C:8](Cl)([CH3:11])([CH3:10])[CH3:9].[Al]>[Cl-].[Ga+3].[Cl-].[Cl-]>[C:8]([C:4]1[CH:3]=[C:2]([C:6]#[N:7])[NH:1][CH:5]=1)([CH3:11])([CH3:10])[CH3:9].[C:8]([C:5]1[NH:1][C:2]([C:6]#[N:7])=[CH:3][CH:4]=1)([CH3:11])([CH3:10])[CH3:9] |f:3.4.5.6|
|
Name
|
4-substituted-pyrrole-2-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Ga+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(NC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |